molecular formula C9H10O3S B355639 3',4'-Dihydroxy-2-(methylthio)acetophenone CAS No. 104692-98-0

3',4'-Dihydroxy-2-(methylthio)acetophenone

Cat. No. B355639
Key on ui cas rn: 104692-98-0
M. Wt: 198.24g/mol
InChI Key: QCNZQIFOEXLRDS-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 4 for the preparation of α-methylthioacetophenone, starting with a stirred solution of 4-(2-chloroacetyl)pyrocatechol (18.6 g) in methanol (200 cc). Sodium methanethiolate (7 g) is added in the course of 15 minutes at a temperature in the region of 20° C., and the mixture is left with stirring for 3 hours at the same temperature. 4-[2-(Methylthio)acetyl]pyrocatechol (14.5 g), m.p. 107° C., is thereby obtained.
Name
α-methylthioacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[C:3](C1C=CC=CC=1)=[S:4].Cl[CH2:12][C:13]([C:15]1[CH:16]=[C:17]([OH:22])[C:18](=[CH:20][CH:21]=1)[OH:19])=[O:14].C[S-].[Na+]>CO>[CH3:3][S:4][CH2:12][C:13]([C:15]1[CH:16]=[C:17]([OH:22])[C:18](=[CH:20][CH:21]=1)[OH:19])=[O:14] |f:2.3|

Inputs

Step One
Name
α-methylthioacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=S)C1=CC=CC=C1
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
ClCC(=O)C=1C=C(C(O)=CC1)O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSCC(=O)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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